molecular formula C15H11BrF3NO2 B2431305 2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol CAS No. 477848-17-2

2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol

Cat. No.: B2431305
CAS No.: 477848-17-2
M. Wt: 374.157
InChI Key: BABKQHJDXKDIIL-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol is an organic compound that features a bromine atom, a methoxy group, and a trifluoromethyl-substituted phenyl imine group attached to a benzene ring

Properties

IUPAC Name

2-bromo-4-methoxy-6-[[4-(trifluoromethyl)phenyl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF3NO2/c1-22-12-6-9(14(21)13(16)7-12)8-20-11-4-2-10(3-5-11)15(17,18)19/h2-8,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABKQHJDXKDIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)C=NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-4-methoxybenzaldehyde.

    Formation of the Imine: The aldehyde is then reacted with 4-(trifluoromethyl)aniline under acidic conditions to form the imine intermediate.

    Final Product Formation: The imine intermediate undergoes further reactions, such as reduction or cyclization, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The imine group can be reduced to an amine or oxidized to a nitrile.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Amines or other reduced forms of the imine group.

    Oxidation: Nitriles or other oxidized forms of the imine group.

    Coupling: Biaryl compounds formed through the coupling of the benzene ring with another aromatic ring.

Scientific Research Applications

Research has demonstrated that 2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol exhibits significant biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Preliminary studies indicate that this compound has cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis through caspase activation, which leads to cell cycle arrest and morphological changes in cancer cells. For instance, compounds similar to this have shown effectiveness against breast and liver cancer cell lines.

Antimicrobial Properties

The compound also exhibits promising antibacterial and antifungal activities. Research indicates that derivatives with trifluoromethyl groups enhance bioactivity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

Activity TypeTest Organisms/Cell LinesObserved EffectsReference
AnticancerBreast cancer cell linesInduction of apoptosis
Liver cancer cell linesCell cycle arrest
AntimicrobialGram-positive bacteriaSignificant antibacterial activity
Gram-negative bacteriaEffective antifungal properties

Case Studies

  • Anticancer Properties : In a study published in Molecular Sciences, researchers evaluated the cytotoxicity of related compounds on human cancer cells. The results indicated that these compounds effectively induced apoptosis in various cancer cell lines, highlighting their potential as anticancer agents.
  • Antimicrobial Activity : A separate investigation focused on the antimicrobial effects of derivatives containing trifluoromethyl groups. The study found that these compounds exhibited enhanced activity against both bacterial and fungal strains, suggesting their utility in pharmaceutical applications aimed at combating resistant pathogens.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    4-(Trifluoromethyl)aniline: Another precursor used in the synthesis.

    2-Bromo-4-methoxy-6-({[4-(methyl)phenyl]imino}methyl)benzenol: A similar compound with a methyl group instead of a trifluoromethyl group.

Uniqueness

2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity. This group can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research applications.

Biological Activity

2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol, with the molecular formula C15H11BrF3NO2C_{15}H_{11}BrF_3NO_2 and CAS number 477848-17-2, is a synthetic organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features. The presence of the trifluoromethyl group enhances its lipophilicity and potential biological interactions, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound contains a bromine atom, a methoxy group, and a trifluoromethyl-substituted phenyl imine group attached to a benzene ring. The structural formula can be represented as follows:

\text{2 Bromo 4 methoxy 6 4 trifluoromethyl phenyl imino}methyl)benzenol}

The mechanism of action of 2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol is primarily related to its ability to interact with specific biological targets. Research suggests that the compound may act by binding to enzymes or receptors, modulating their activity. The trifluoromethyl group is thought to enhance binding affinity through hydrophobic interactions and π–π stacking , which are critical for the interaction with biological macromolecules such as proteins.

Enzyme Inhibition Studies

Recent studies have explored the inhibitory effects of compounds similar to 2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol on various enzymes:

Enzyme IC50 Value (µM) Reference
Acetylcholinesterase (AChE)19.2
Butyrylcholinesterase (BChE)13.2
Cyclooxygenase-2 (COX-2)Moderate inhibition
Lipoxygenase-15 (LOX-15)Moderate inhibition

These findings indicate that the compound exhibits potential as an inhibitor of cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's.

Cytotoxicity Evaluation

Cytotoxicity assays have been conducted on breast cancer cell lines (e.g., MCF-7). The results showed that compounds with similar structures exhibited significant cytotoxic effects, suggesting that 2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol may also possess anticancer properties:

Cell Line IC50 Value (µM) Reference
MCF-710.4
Hek293-T5.4

Case Studies and Research Findings

  • Study on Cholinesterase Inhibition : A study evaluated the interaction of various derivatives with AChE and BChE, revealing that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances inhibitory activity against these enzymes, which is crucial for developing treatments for Alzheimer's disease .
  • Antioxidant Activity Assessment : Compounds similar to 2-Bromo-4-methoxy-6-({[4-(trifluoromethyl)phenyl]imino}methyl)benzenol were tested for their ability to scavenge free radicals. The results indicated promising antioxidant properties, which could contribute to their protective effects in oxidative stress-related conditions .
  • Molecular Docking Studies : In silico docking studies have shown that the compound can form stable interactions with key residues in target enzymes, providing insights into its binding mechanism and potential efficacy as a therapeutic agent .

Q & A

Q. What are the established synthetic routes for preparing this compound, and what reaction conditions are typically employed?

The compound can be synthesized via a Schiff base condensation reaction. A typical method involves refluxing equimolar amounts of 2-hydroxy-4,6-dimethoxybenzaldehyde (or a brominated analog) with 4-(trifluoromethyl)aniline in ethanol for 1–2 hours. Crystallization via slow evaporation of the solvent yields pure product (69% yield, m.p. 380–382 K) . Key considerations include maintaining anhydrous conditions and optimizing stoichiometry to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy : NMR (e.g., 1^1H/13^{13}C) to confirm imine bond formation (δ ~8.5 ppm for CH=N) and aromatic substitution patterns. IR spectroscopy identifies the phenolic O-H stretch (~3400 cm1^{-1}) and C=N vibrations (~1600 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves molecular geometry, confirming enol-imine tautomerism in the solid state. Hydrogen bonding networks and π-stacking interactions can be analyzed using software like Mercury .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict electronic properties and tautomeric behavior?

DFT studies (using Gaussian or similar software) calculate frontier molecular orbitals (HOMO-LUMO), ionization potentials, and chemical hardness. For this compound, the HOMO-LUMO gap (~4.076 eV) suggests stability and π–π* transition behavior. Excited-state calculations predict keto-amine tautomer formation, driven by weakened imine bonds upon photoexcitation . Basis sets like B3LYP/6-311+G(d,p) and solvent effects should be included for accuracy.

Q. What strategies resolve discrepancies in crystallographic or spectroscopic data across studies?

  • Crystallographic contradictions : Compare unit cell parameters and hydrogen bonding motifs using the Cambridge Structural Database (CSD). For example, similar Schiff bases like BIHCED (ruthenium complex) show ligand distortions due to metal coordination, which may explain structural variations .
  • Spectral inconsistencies : Use high-resolution mass spectrometry (HR-MS, e.g., Q Exactive Orbitrap) to validate molecular ions and fragmentation patterns. Cross-reference with synthetic protocols to identify impurities or tautomeric forms .

Q. How can researchers design metal complexes using this compound as a ligand, and what properties should be prioritized?

This ligand’s phenolic oxygen and imine nitrogen enable chelation with transition metals (e.g., Ru, Rh, Ir). Synthesis involves refluxing the ligand with metal precursors (e.g., [RuCl2_2(p-cymene)]2_2) in dichloromethane/methanol. Key analyses include:

  • Electrochemical studies (cyclic voltammetry) to assess redox activity.
  • UV-Vis spectroscopy to monitor charge-transfer transitions.
  • Magnetic susceptibility measurements for paramagnetic complexes .

Methodological Notes

  • Experimental Design : For tautomerism studies, combine solid-state (X-ray) and solution-phase (NMR) data with time-dependent DFT (TD-DFT) to model dynamic behavior .
  • Data Validation : Cross-check crystallographic data with CSD entries (e.g., BIHCIH, INOTUA) to identify common packing motifs or anomalies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.